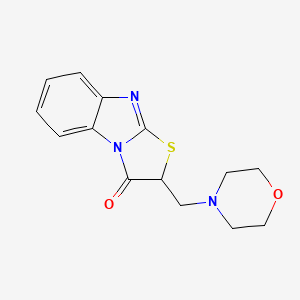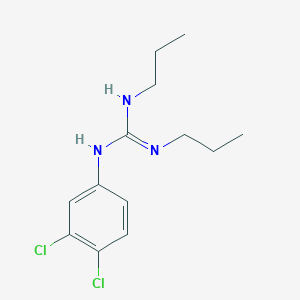
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-alpha-methyl-D-tyrosine disodium hexahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a phenoxy group, making it a subject of interest in chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes iodination reactions to introduce iodine atoms into the molecular structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the iodine atoms or other functional groups within the molecule.
Substitution: The phenoxy group and iodine atoms can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as pH, temperature, and solvent choice, are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialized materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate involves its interaction with specific molecular targets. The iodine atoms and phenoxy group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3,5-Diiodo-L-tyrosine: A similar compound with two iodine atoms and a tyrosine backbone.
3-Iodo-4-oxidophenoxyphenyl derivatives: Compounds with similar phenoxy groups and iodine atoms.
Uniqueness
Disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate is unique due to its specific arrangement of iodine atoms and the presence of both amino and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
22189-29-3 |
|---|---|
分子式 |
C16H24I3NNa2O10 |
分子量 |
817.05 g/mol |
IUPAC 名称 |
disodium;(2R)-2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate;hexahydrate |
InChI |
InChI=1S/C16H14I3NO4.2Na.6H2O/c1-16(20,15(22)23)7-8-4-11(18)14(12(19)5-8)24-9-2-3-13(21)10(17)6-9;;;;;;;;/h2-6,21H,7,20H2,1H3,(H,22,23);;;6*1H2/q;2*+1;;;;;;/p-2/t16-;;;;;;;;/m1......../s1 |
InChI 键 |
QNCPRZLREALVBE-GVORHBCJSA-L |
手性 SMILES |
C[C@@](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)[O-])I)I)(C(=O)[O-])N.O.O.O.O.O.O.[Na+].[Na+] |
规范 SMILES |
CC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)[O-])I)I)(C(=O)[O-])N.O.O.O.O.O.O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


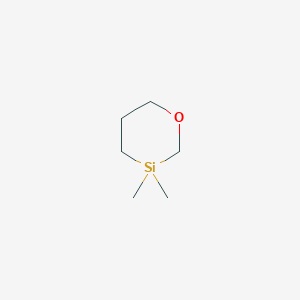


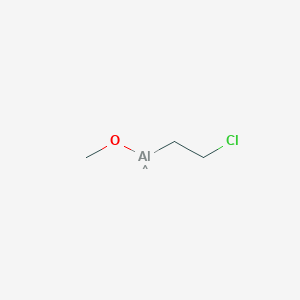

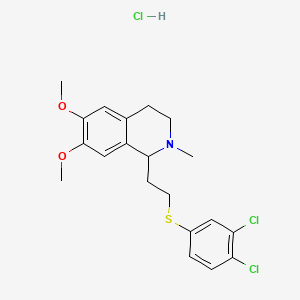
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
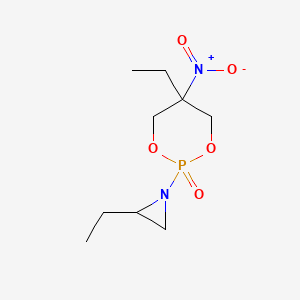
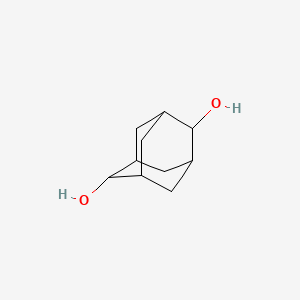

![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)

